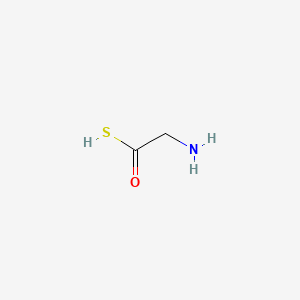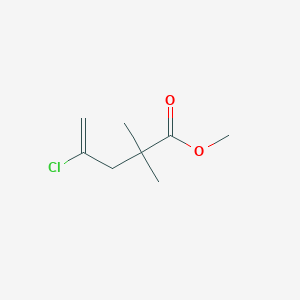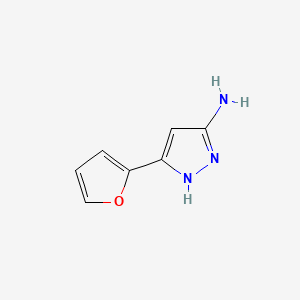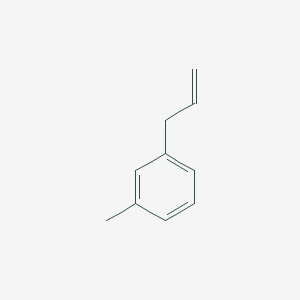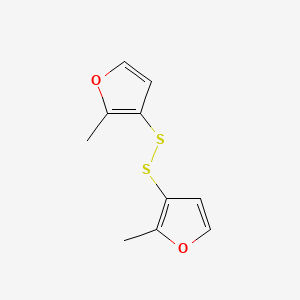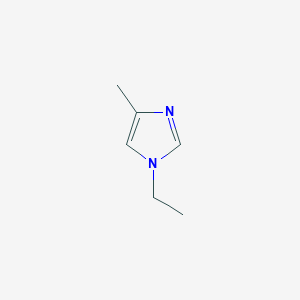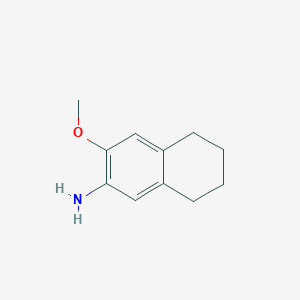
3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine: is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine typically involves the following steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Methoxylation: Introduction of a methoxy group (-OCH3) at the 3-position.
Reduction: Reduction of the naphthalene ring to form the tetrahydro derivative.
Amination: Introduction of an amine group (-NH2) at the 2-position.
The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic routes to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding naphthoquinone derivatives.
Reduction: Further reduction of the tetrahydro ring.
Substitution: Electrophilic and nucleophilic substitution reactions at the amine or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, although it is not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the context of its use. For example, in biological systems, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenol, 5,6,7,8-tetrahydro-: Similar structure but lacks the methoxy group.
7-Methyl-5,6,7,8-tetrahydro-benzothieno-pyrimidine-4-thione: Contains a similar tetrahydro ring but with different substituents
Uniqueness
3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine is unique due to the presence of both a methoxy group and an amine group on the tetrahydro-naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for research applications .
Properties
IUPAC Name |
3-methoxy-5,6,7,8-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h6-7H,2-5,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHFUZXUDPRJLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCCC2=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344288 |
Source


|
| Record name | 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6240-83-1 |
Source


|
| Record name | 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



